molecular formula C8H15N3O B12448872 1-Acetylpiperidine-3-carboximidamide CAS No. 1420661-97-7

1-Acetylpiperidine-3-carboximidamide

Cat. No.: B12448872
CAS No.: 1420661-97-7
M. Wt: 169.22 g/mol
InChI Key: HWPMVPWZZCQHRX-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carboximidamide is an organic compound with the molecular formula C8H15N3O. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of an acetyl group attached to the piperidine ring, along with a carboximidamide functional group.

Chemical Reactions Analysis

1-Acetylpiperidine-3-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.

    Hydrolysis: The carboximidamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of 1-Acetylpiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as β-lactamase, which is involved in antibiotic resistance . Additionally, it can interact with mitochondrial ATP synthase, affecting cellular energy production . These interactions highlight its potential as a therapeutic agent in various medical applications.

Comparison with Similar Compounds

1-Acetylpiperidine-3-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1420661-97-7

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-acetylpiperidine-3-carboximidamide

InChI

InChI=1S/C8H15N3O/c1-6(12)11-4-2-3-7(5-11)8(9)10/h7H,2-5H2,1H3,(H3,9,10)

InChI Key

HWPMVPWZZCQHRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C(=N)N

Origin of Product

United States

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